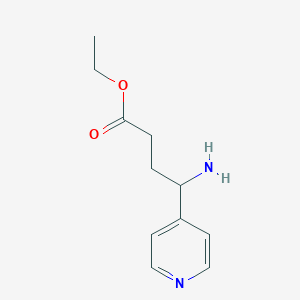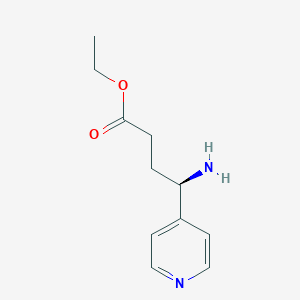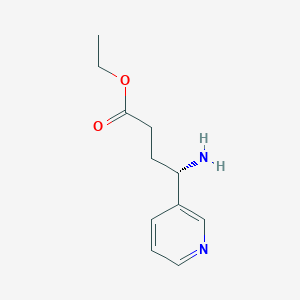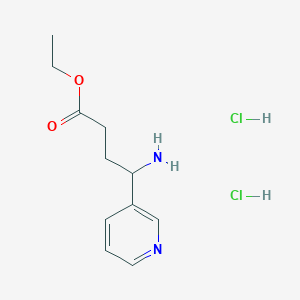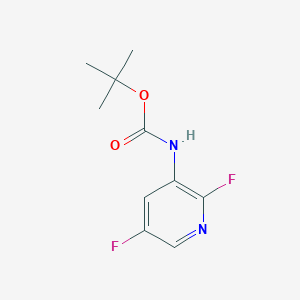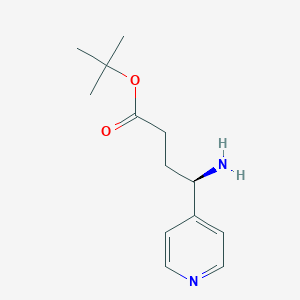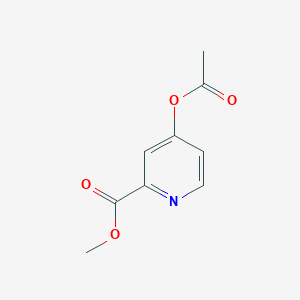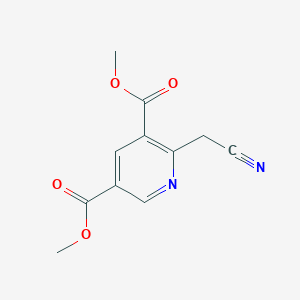
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring, an amino group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method involves the use of tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or boron trifluoride diethyl etherate, to form the tert-butyl ester . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Esterification: Typically involves alcohols (e.g., tert-butyl alcohol) and acid catalysts (e.g., sulfuric acid, boron trifluoride diethyl etherate).
Hydrolysis: Can be catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.
Substitution: May involve nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and tert-butyl alcohol.
Substitution: Results in the formation of new derivatives with modified functional groups.
Scientific Research Applications
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the synthesis of polymers, materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo esterification and hydrolysis reactions, which can modify its structure and function. The presence of the pyridine ring and amino group allows it to participate in various biochemical processes, potentially influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-pyridin-4-yl-butyric acid: Lacks the tert-butyl ester group, resulting in different reactivity and applications.
4-Pyridin-4-yl-butyric acid tert-butyl ester: Lacks the amino group, affecting its biochemical properties.
4-Amino-4-pyridin-4-yl-butyric acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester, leading to variations in stability and reactivity.
Uniqueness
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is unique due to the combination of its structural features, including the pyridine ring, amino group, and tert-butyl ester group.
Properties
IUPAC Name |
tert-butyl (4S)-4-amino-4-pyridin-4-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULZCJFPSCBURD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


